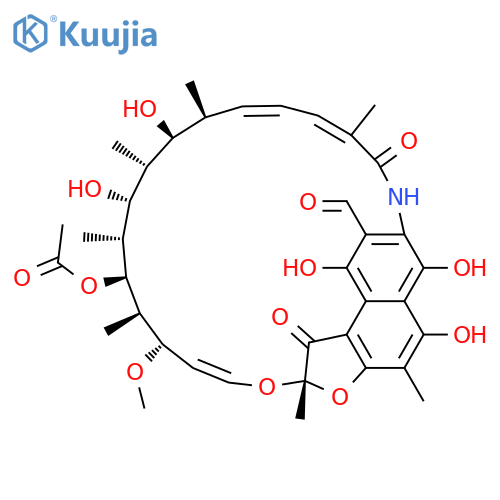

Cas no 13292-22-3 (3-Formyl rifamycin)

3-Formyl rifamycin 化学的及び物理的性質

名前と識別子

-

- Rifamycin, 3-formyl-

- 3-Formyl Rifamycin

- 3-Formylrifamycin SV

- 3 FORMYL RIFAMYCIN SV

- nci145-635

- rifaldehyde

- Rifamycin AF

- 3-Fomyl Rifamycin

- 3-Formyl Rifampicin

- 3-formylrifampicinsv

- 11-dioxo-l-21-acetate

- 3-Formylrifampicin SV

- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-Formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7

- 3-FORMYL RIFAMYCIN SV

- 3-Formylrifamycin

- C87UV623UL

- 3-Formyl-Rifamycin

- C38H47NO13

- 3YI

- (7S,11S,13S,17S,18S,12R,14R,15R,16R)-26-formyl-2,15,17,27,29-pentahydroxy-11-m ethoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[2 3.3.1.1<4,7>.0<5,28>]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetat e

- CHEMBL3323549

- (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-8-formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate

- 13292-22-3

- 3-FORMYLRIFAPENTINE

- UNII-C87UV623UL

- Q63391988

- (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-8-formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptam

- ethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate

- SCHEMBL13302850

- (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-8-formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptam ethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate

- MFCD01729454

- (formyl-pentahydroxy-methoxy-heptamethyl-dioxo-[?]yl) acetate

- EINECS 236-311-5

- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-, 21-acetate

- AKOS015969694

- NCI 145-635

- BBNQHOMJRFAQBN-UPZFVJMDSA-N

- J-006252

- 3-Formylrifampicin

- A11446

- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

- 3-Formyl rifamycin

-

- MDL: MFCD01729454

- インチ: 1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1

- InChIKey: BBNQHOMJRFAQBN-UPZFVJMDSA-N

- ほほえんだ: O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4=C(C(C([H])=O)=C(C(=C4C(=C(C([H])([H])[H])C=3O2)O[H])O[H])N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)O[H])=O)OC([H])([H])[H] |c:18,64,t:60|

計算された属性

- せいみつぶんしりょう: 725.304741g/mol

- ひょうめんでんか: 0

- XLogP3: 4.9

- 水素結合ドナー数: 6

- 水素結合受容体数: 13

- 回転可能化学結合数: 4

- どういたいしつりょう: 725.304741g/mol

- 単一同位体質量: 725.304741g/mol

- 水素結合トポロジー分子極性表面積: 218Ų

- 重原子数: 52

- 複雑さ: 1410

- 同位体原子数: 0

- 原子立体中心数の決定: 9

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 216-223°C

- ふってん: 855.4°C at 760 mmHg

- フラッシュポイント: 471.1±34.3 °C

- ようかいど: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

- PSA: 218.38000

- LogP: 4.70460

- じょうきあつ: 0.0±0.3 mmHg at 25°C

3-Formyl rifamycin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−20°C

3-Formyl rifamycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68786-10g |

3-formyl Rifamycin |

13292-22-3 | 98% | 10g |

¥7430.00 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM453-50mg |

3-Formyl rifamycin |

13292-22-3 | 97% | 50mg |

80.0CNY | 2021-07-12 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68786-1g |

3-formyl Rifamycin |

13292-22-3 | 98% | 1g |

¥1043.00 | 2022-04-26 | |

| LKT Labs | R3221-5 g |

3-Formylrifamycin |

13292-22-3 | ≥98% | 5g |

$399.40 | 2023-07-11 | |

| MedChemExpress | HY-129043-10mM*1mLinDMSO |

3-Formyl rifamycin |

13292-22-3 | 98.96% | 10mM*1mLinDMSO |

¥550 | 2022-03-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM453-100mg |

3-Formyl rifamycin |

13292-22-3 | 97% | 100mg |

94CNY | 2021-05-08 | |

| 1PlusChem | 1P0011UX-250mg |

Rifamycin, 3-formyl- |

13292-22-3 | 90% | 250mg |

$54.00 | 2023-12-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F276139-250mg |

3-Formyl rifamycin |

13292-22-3 | ≥98% | 250mg |

¥189.90 | 2023-09-02 | |

| MedChemExpress | HY-129043-10mM*1 mL in DMSO |

3-Formyl rifamycin |

13292-22-3 | 98.96% | 10mM*1 mL in DMSO |

¥550 | 2024-04-20 | |

| A2B Chem LLC | AA48265-250mg |

3-Formyl rifamycin sv |

13292-22-3 | 95% | 250mg |

$35.00 | 2024-04-20 |

3-Formyl rifamycin 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

3-Formyl rifamycinに関する追加情報

3-Formyl Rifamycin (CAS No. 13292-22-3): A Comprehensive Overview of Properties and Applications

3-Formyl rifamycin (CAS No. 13292-22-3) is a chemically modified derivative of the naturally occurring rifamycin class of compounds. This semi-synthetic molecule has garnered significant attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. The formyl group at the third position of the rifamycin skeleton enhances its chemical reactivity, making it a valuable intermediate for further derivatization.

The global interest in 3-formyl rifamycin derivatives has surged in recent years, particularly in the context of antimicrobial resistance (AMR) - one of the most pressing healthcare challenges of our time. Researchers are actively exploring modified rifamycin compounds as potential solutions to combat drug-resistant bacterial strains. This aligns perfectly with current searches for "new antibiotic derivatives" and "AMR treatment options" in scientific databases and search engines.

From a chemical perspective, 3-formyl rifamycin exhibits several noteworthy characteristics. The compound maintains the characteristic ansamycin backbone of rifamycins while introducing additional reactivity through its aldehyde functionality. This modification allows for various chemical transformations, making it a versatile building block in medicinal chemistry. Recent publications highlight its utility in creating novel rifamycin analogs with improved pharmacological profiles.

In pharmaceutical applications, 3-formyl rifamycin 13292-22-3 serves as a crucial intermediate for developing next-generation antimicrobial agents. The scientific community has shown particular interest in its potential to create compounds with enhanced bacterial RNA polymerase inhibition - a mechanism that addresses common search queries like "how do rifamycins work" and "new RNA polymerase inhibitors." Current research focuses on optimizing the 3-formyl rifamycin structure to improve drug stability and target specificity.

The synthesis and characterization of 3-formyl rifamycin involve sophisticated analytical techniques. Modern laboratories employ HPLC, mass spectrometry, and NMR spectroscopy to ensure the purity and structural integrity of this compound. These quality control measures respond to frequent searches about "rifamycin derivative analysis" and "pharmaceutical intermediate characterization," reflecting the compound's importance in drug development pipelines.

Market trends indicate growing demand for rifamycin-based intermediates like 3-formyl rifamycin, driven by increased R&D investment in anti-infective therapies. Industry reports show particular interest from pharmaceutical companies developing treatments for tuberculosis and other bacterial infections - topics that consistently rank high in medical and scientific search queries. The compound's versatility makes it valuable for both academic research and industrial applications.

From a regulatory standpoint, 3-formyl rifamycin CAS 13292-22-3 is handled as a specialized chemical intermediate rather than a finished pharmaceutical product. Proper storage conditions typically involve protection from light and moisture to maintain stability - information frequently sought by researchers working with rifamycin derivatives. The compound's handling protocols align with standard laboratory practices for sensitive organic molecules.

Recent scientific literature highlights innovative applications of 3-formyl rifamycin beyond traditional antimicrobial uses. Some studies explore its potential in targeted drug delivery systems, responding to growing interest in "smart antibiotic formulations" and "precision antimicrobial therapies." These developments position 3-formyl rifamycin derivatives at the forefront of modern antibiotic research and development.

The future outlook for 3-formyl rifamycin 13292-22-3 appears promising, with several research groups investigating novel synthetic pathways and biological activities. As antibiotic resistance continues to dominate global health discussions, compounds like 3-formyl rifamycin that enable the creation of next-generation antimicrobials will remain crucial to addressing this critical challenge.